9-Oxononanoic acid

Description

9-Oxononanoic acid has been reported in Epichloe typhina, Solanum tuberosum, and other organisms with data available.

effects lipogenesis in rat live

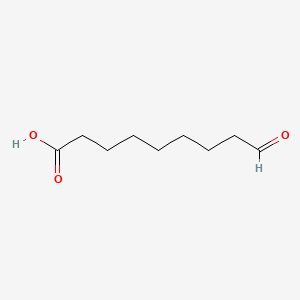

Structure

3D Structure

Properties

IUPAC Name |

9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGDDELKYAWBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180228 | |

| Record name | 9-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2553-17-5 | |

| Record name | 9-Oxononanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2553-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002553175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OXONONANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH3Q8RSX3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-Oxononanoic Acid: Chemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid, also known as azelaic acid aldehyde, is a C9 oxo-fatty acid that has garnered significant interest in the scientific community.[1][2] It is a product of lipid peroxidation, specifically from the oxidation of linoleic acid, and plays a role in various biological processes.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9-Oxononanoic acid, with a focus on its relevance to researchers and professionals in drug development.

Chemical Properties

9-Oxononanoic acid is a medium-chain fatty acid characterized by a terminal aldehyde group and a carboxylic acid group.[2][5] Its bifunctional nature makes it a versatile molecule in both chemical and biological systems.

Table 1: Physicochemical Properties of 9-Oxononanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₃ | [2][3] |

| Molecular Weight | 172.22 g/mol | [2][3] |

| CAS Number | 2553-17-5 | [1][2] |

| Melting Point | 70 °C | [1] |

| Boiling Point | 181-182 °C at 15 Torr | [1] |

| Density (predicted) | 1.018 ± 0.06 g/cm³ | [1] |

| pKa (predicted) | 4.77 ± 0.10 | [1] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Practically insoluble in water. | [1][3][5] |

| Appearance | Solid | [1] |

| Synonyms | Azelaaldehydic acid, 8-formyloctanoic acid, Azelaic semialdehyde | [2] |

Synthesis of 9-Oxononanoic Acid

The primary and most efficient method for synthesizing 9-Oxononanoic acid is through a two-step enzymatic cascade reaction starting from linoleic acid. This biotechnological approach is considered environmentally friendly and sustainable.[6]

Experimental Protocol: Two-Step Enzymatic Synthesis

This protocol is based on the successive addition of enzymes to maximize yield and minimize product degradation.[7]

Materials:

-

Linoleic acid

-

9S-lipoxygenase (St-LOX1) from Solanum tuberosum

-

9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo

-

Phosphate (B84403) buffer (pH 7.5-8.0 for LOX reaction, pH 6.5-7.0 for HPL reaction)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Quenching agent (e.g., a suitable acid to stop the reaction)

-

HPLC system for monitoring

Procedure:

Step 1: Lipoxygenase Reaction

-

Prepare a buffered solution of linoleic acid in a phosphate buffer (pH 7.5-8.0).

-

Add 9S-lipoxygenase to the reaction mixture.

-

Incubate at 25°C with constant stirring and aeration to ensure an adequate supply of oxygen.

-

Monitor the formation of the intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE), using HPLC.

Step 2: Hydroperoxide Lyase Reaction

-

Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to 6.5-7.0, the optimal pH for hydroperoxide lyase.

-

Add 9/13-hydroperoxide lyase to the mixture.

-

Incubate for a short period, typically 1-10 minutes.

-

Promptly terminate the reaction by adding a quenching agent.

-

Extract the 9-Oxononanoic acid from the aqueous phase using an organic solvent.

-

Purify the product using appropriate chromatographic techniques.

A yield of up to 73% has been reported using this successive enzymatic method.[6]

Diagram: Enzymatic Synthesis Workflow

Caption: Workflow for the two-step enzymatic synthesis of 9-Oxononanoic acid.

Biological Activities and Signaling Pathways

9-Oxononanoic acid has been shown to exhibit significant biological activity, particularly in the context of lipid metabolism and cellular signaling.

Induction of Phospholipase A₂ Activity

A key biological role of 9-Oxononanoic acid is its ability to induce the activity of phospholipase A₂ (PLA₂).[4][8] PLA₂ is a critical enzyme that initiates the arachidonate (B1239269) cascade, leading to the production of eicosanoids such as thromboxanes.[4]

Experimental Protocol: Phospholipase A₂ Activity Assay in Human Plasma

This protocol describes a general method for measuring PLA₂ activity induced by 9-Oxononanoic acid in human plasma.

Materials:

-

Fresh human blood or plasma

-

9-Oxononanoic acid

-

PLA₂ activity assay kit (e.g., colorimetric or fluorometric)

-

Incubator (37°C)

-

Centrifuge

-

Microplate reader

Procedure:

-

Collect fresh human blood and prepare plasma by centrifugation.

-

Incubate the plasma with varying concentrations of 9-Oxononanoic acid at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction and measure PLA₂ activity according to the manufacturer's instructions of the chosen assay kit. This typically involves measuring the release of a labeled fatty acid from a phospholipid substrate.

-

Measure the production of downstream metabolites, such as thromboxane (B8750289) B₂ (a stable metabolite of thromboxane A₂), using an appropriate immunoassay (e.g., ELISA) to confirm the activation of the arachidonate cascade.

Diagram: 9-Oxononanoic Acid-Induced PLA₂ Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. NP-MRD: Showing NP-Card for 9-Oxononanoic acid (NP0044542) [np-mrd.org]

- 3. Studies on the activation in vitro of carnitine palmitoyltransferase I in liver mitochondria from normal, diabetic and glucagon-treated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple assay for a human serum phospholipase A2 that is associated with high-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

9-Oxononanoic acid structure and formula

An In-depth Technical Guide to 9-Oxononanoic Acid

Introduction

9-Oxononanoic acid, also known as azelaaldehydic acid, is a medium-chain oxo-fatty acid.[1][2][3] It is characterized by a nine-carbon chain terminating in a carboxylic acid group at one end and an aldehyde group at the C9 position. This bifunctional nature makes it a significant molecule in both industrial and biological contexts. Industrially, it serves as a precursor for biopolymers.[4][5] In biological systems, it is recognized as a secondary product of lipid peroxidation, originating from the oxidation of polyunsaturated fatty acids like linoleic acid.[6][7][8] Its physiological roles include the induction of phospholipase A2 (PLA2) activity and subsequent production of thromboxane (B8750289) A2, implicating it in processes such as platelet aggregation.[6][9][10]

Chemical Structure and Formula

9-Oxononanoic acid is structurally the 9-oxo derivative of nonanoic acid.[1][3] It is classified as an aldehydic acid and an omega-oxo fatty acid.[1]

-

IUPAC Name: 9-oxononanoic acid[1]

-

Synonyms: Azelaaldehydic Acid, Azelaic Semialdehyde, 8-formyloctanoic acid, Nonanal-9-oic Acid, ω-Oxononanoic acid[1][2][12]

-

SMILES: O=CCCCCCCCC(=O)O[12]

-

InChI: InChI=1S/C9H16O3/c10-8-6-4-2-1-3-5-7-9(11)12/h8H,1-7H2,(H,11,12)[1][11][12]

Physicochemical Properties

The key physicochemical properties of 9-oxononanoic acid are summarized in the table below. This data is essential for researchers in designing experiments and for professionals in drug development for formulation and delivery considerations.

| Property | Value | Unit | Source |

| Molecular Weight | 172.22 | g/mol | [1][11] |

| Monoisotopic Mass | 172.10994 | Da | [2] |

| pKa (Predicted) | 4.77 ± 0.10 | [3] | |

| logP (Octanol/Water Partition Coefficient) | 2.001 | [13] | |

| Water Solubility (log₁₀WS, Predicted) | -1.97 | mol/l | [13] |

| Density (Predicted) | 1.018 ± 0.06 | g/cm³ | [3] |

| Boiling Point (Tboil, Predicted) | 600.03 | K | [13] |

| Melting Point (Tfus, Predicted) | 343.94 | K | [13] |

| CAS Number | 2553-17-5 | [1][11] |

Biological Role and Signaling Pathway

9-Oxononanoic acid is a significant biomarker and bioactive molecule resulting from the oxidative degradation of lipids. It is a major product derived from the peroxidation of linoleic acid, a common polyunsaturated fatty acid in cellular membranes.[9][10]

The primary signaling role identified for 9-oxononanoic acid is the stimulation of phospholipase A₂ (PLA₂) activity.[9][10] PLA₂ is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) at the sn-2 position, releasing fatty acids, most notably arachidonic acid. The release of arachidonic acid initiates the arachidonate (B1239269) cascade, a major pathway for the production of eicosanoids, which are potent signaling molecules involved in inflammation and hemostasis.

The activation of PLA₂ by 9-oxononanoic acid leads to an increased production of thromboxane A₂ (TxA₂), a potent vasoconstrictor and promoter of platelet aggregation.[6][9] The production of TxA₂ is a key step in thrombus formation.[9][10] This pathway suggests that 9-oxononanoic acid, as a product of oxidative stress, can contribute to pathological conditions such as atherosclerosis and thrombosis.[9]

References

- 1. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 9-Oxononanoic acid (NP0044542) [np-mrd.org]

- 3. 9-oxononanoic acid | 2553-17-5 [chemicalbook.com]

- 4. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 9-Oxononanoic Acid - Applications - CAT N°: 29882 [bertin-bioreagent.com]

- 9. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. 9-Oxononanoic acid [webbook.nist.gov]

- 12. larodan.com [larodan.com]

- 13. 9-Oxononanoic acid (CAS 2553-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 9-Oxononanoic Acid (CAS Number: 2553-17-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid, also known as azelaaldehydic acid, is a nine-carbon monocarboxylic acid and aldehyde. Its Chemical Abstracts Service (CAS) registry number is 2553-17-5 . This bifunctional molecule is a significant product of lipid peroxidation, particularly from the autoxidation of linoleic acid.[1] In recent years, 9-Oxononanoic acid has garnered increasing interest within the scientific community due to its diverse biological activities and its potential as a precursor for the synthesis of biopolymers.[2] This technical guide provides a comprehensive overview of 9-Oxononanoic acid, including its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its role in cellular signaling pathways.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 9-Oxononanoic acid is presented below. This information is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value |

| CAS Number | 2553-17-5 |

| Molecular Formula | C₉H₁₆O₃ |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | 9-oxononanoic acid |

| Synonyms | Azelaaldehydic acid, 8-Formyloctanoic acid, Azelaic semialdehyde |

| Appearance | Solid or liquid |

| Boiling Point | 600.03 K (predicted) |

| Melting Point | 343.94 K (predicted) |

| Solubility | Slightly soluble in chloroform (B151607) and methanol |

| ¹H NMR (CDCl₃, ppm) | ~9.76 (t, 1H, -CHO), ~2.45 (t, 2H, -CH₂CHO), ~2.35 (t, 2H, -CH₂COOH), ~1.63 (m, 4H, -CH₂CH₂COOH, -CH₂CH₂CHO), ~1.33 (m, 6H, -(CH₂)₃-) |

| ¹³C NMR | Data available in spectral databases |

| Mass Spectrometry | Key fragments and LC-MS/MS data are available |

| Kovats Retention Index | 1483 (non-polar column) |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological analysis of 9-Oxononanoic acid.

Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

This protocol describes a two-step, one-pot enzymatic synthesis that offers a green and efficient alternative to traditional chemical methods.[2]

Materials:

-

Linoleic acid

-

9S-lipoxygenase (LOX) from Solanum tuberosum

-

9/13-hydroperoxide lyase (HPL) from Cucumis melo

-

Phosphate buffer (pH adjusted as required)

-

Organic solvent (e.g., ethyl acetate) for extraction

-

Quenching agent (e.g., a suitable acid)

Procedure:

-

Reaction Setup (Lipoxygenase Step):

-

Prepare a buffered solution of linoleic acid. The optimal pH for lipoxygenase is typically slightly basic.

-

Add 9S-lipoxygenase to the reaction mixture.

-

Incubate at the optimal temperature for the LOX with continuous stirring and aeration to ensure an adequate supply of oxygen.

-

Monitor the formation of the intermediate, 9S-hydroperoxyoctadecadienoic acid (9S-HPODE), using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

-

-

Reaction Setup (Hydroperoxide Lyase Step):

-

Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimal range for hydroperoxide lyase, which is generally slightly acidic.

-

Add 9/13-hydroperoxide lyase to the reaction mixture.

-

Incubate for a short duration, as the HPL reaction is typically rapid.

-

-

Reaction Termination and Product Extraction:

-

Terminate the reaction by adding a quenching agent or by acidifying the mixture.

-

Extract the 9-Oxononanoic acid from the aqueous reaction mixture using an organic solvent.

-

Workflow for Enzymatic Synthesis:

Purification and Characterization of 9-Oxononanoic Acid

Purification: Following synthesis, 9-Oxononanoic acid can be purified from the reaction mixture using standard chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is an effective method for purification. The product can be eluted using a solvent gradient. For instance, after initial elution with a less polar solvent system (e.g., 20% diethyl ether in hexane) to remove byproducts, 9-Oxononanoic acid can be eluted with a more polar system (e.g., 60% diethyl ether in hexane).[3]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for further purification and to assess the purity of the final product.

Characterization: The identity and purity of the synthesized 9-Oxononanoic acid should be confirmed using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of 9-Oxononanoic acid. Samples are typically dissolved in a deuterated solvent like CDCl₃ with tetramethylsilane (B1202638) (TMS) as an internal standard.

Biological Assay: Measurement of Phospholipase A₂ (PLA₂) Activity

9-Oxononanoic acid has been shown to stimulate the activity of phospholipase A₂ (PLA₂).[3] The following protocol outlines a general method for assaying PLA₂ activity.

Materials:

-

Human serum or other biological samples

-

9-Oxononanoic acid

-

Colorimetric PLA₂ assay kit (e.g., using a substrate like diheptanoyl thio-phosphorylcholine)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Prepare dilutions of the biological sample to be tested.

-

Prepare a series of concentrations of 9-Oxononanoic acid to test its effect on PLA₂ activity.

-

-

Assay Protocol:

-

Add the biological sample and different concentrations of 9-Oxononanoic acid to the wells of a microplate.

-

Initiate the reaction by adding the PLA₂ substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction from the change in absorbance over time.

-

Determine the PLA₂ activity, often expressed in µmol/min/ml, using the formula provided with the assay kit.

-

Compare the PLA₂ activity in the presence and absence of 9-Oxononanoic acid to determine its stimulatory effect.

-

Signaling Pathway Involvement

9-Oxononanoic acid plays a role in the arachidonate (B1239269) cascade, a critical signaling pathway involved in inflammation and platelet aggregation.[3]

The Arachidonate Cascade and the Role of 9-Oxononanoic Acid:

9-Oxononanoic acid, a product of lipid peroxidation, can stimulate the activity of phospholipase A₂ (PLA₂). PLA₂ is a key enzyme that hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid. Once released, arachidonic acid is metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane (B8750289) A₂ (TxA₂). TxA₂ is a potent vasoconstrictor and an inducer of platelet aggregation. The stable metabolite of TxA₂, thromboxane B₂ (TxB₂), is often measured as an indicator of TxA₂ production. By stimulating PLA₂ activity, 9-Oxononanoic acid can lead to an increase in TxA₂ production, thereby promoting platelet aggregation.

Conclusion

9-Oxononanoic acid is a multifaceted molecule with significant implications in both biochemistry and materials science. Its role as a lipid peroxidation product links it to various physiological and pathological processes, particularly those involving oxidative stress and inflammation. The detailed experimental protocols provided in this guide for its enzymatic synthesis and biological activity assessment will be valuable for researchers investigating its functions. Furthermore, the elucidation of its involvement in the arachidonate signaling pathway opens avenues for exploring its potential as a therapeutic target or biomarker in diseases associated with platelet aggregation and thrombosis. As research in this area continues, a deeper understanding of 9-Oxononanoic acid will undoubtedly contribute to advancements in drug development and biotechnology.

References

what is 9-Oxononanoic acid

An In-depth Technical Guide to 9-Oxononanoic Acid

Abstract

9-Oxononanoic acid, also known as azelaic acid aldehyde, is a saturated aldehyde-carboxylic acid that plays a significant role in various biological processes. It is a product of the ozonolysis of oleic acid and is also formed endogenously through lipid peroxidation. This document provides a comprehensive overview of 9-oxononanoic acid, including its chemical properties, biological significance, and associated signaling pathways. Detailed experimental protocols for its analysis and use in cell culture are also presented, aimed at researchers, scientists, and professionals in drug development.

Introduction

9-Oxononanoic acid (9-ONA) is an oxidized lipid that has garnered increasing attention in the scientific community. Its dual functionality, possessing both an aldehyde and a carboxylic acid group, allows it to interact with a variety of biological molecules, leading to a wide range of cellular effects. This guide synthesizes the current knowledge on 9-ONA, with a focus on its technical aspects to aid in further research and development.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 9-Oxononanoic acid is fundamental for its application in experimental settings.

| Property | Value |

| IUPAC Name | 9-oxononanoic acid |

| Synonyms | Azelaic acid aldehyde, 9-carboxyoctanal |

| Molecular Formula | C₉H₁₆O₃ |

| Molar Mass | 172.22 g/mol |

| CAS Number | 59933-66-3 |

| Appearance | White to off-white solid |

| Melting Point | 56-59 °C |

| Boiling Point | 285.6 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide. Slightly soluble in water. |

Biological Significance and Signaling Pathways

9-Oxononanoic acid is involved in a variety of signaling pathways, often exerting its effects through the modification of proteins and lipids. It is particularly known for its role in inflammation and oxidative stress.

One of the key signaling interactions of 9-ONA is with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation. 9-ONA has been identified as a TRPV1 agonist.

Caption: Activation of the TRPV1 channel by 9-Oxononanoic Acid.

Experimental Protocols

The following sections detail methodologies for the analysis and application of 9-Oxononanoic acid in a laboratory setting.

Quantification of 9-Oxononanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the sensitive detection and quantification of 9-ONA in biological samples.

Workflow:

Caption: Workflow for the quantification of 9-Oxononanoic Acid via GC-MS.

Methodology:

-

Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.

-

Derivatization:

-

The aldehyde group is protected by derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form an oxime.

-

The carboxylic acid group is silylated using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.

-

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a non-polar capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection.

-

Quantification: An internal standard, such as a deuterated analog of 9-ONA, is added at the beginning of the sample preparation to account for sample loss and variations in derivatization and injection. A calibration curve is generated using known amounts of 9-ONA to quantify the analyte in the sample.

Cell Culture Treatment with 9-Oxononanoic Acid

This protocol describes the preparation and application of 9-ONA to cultured cells to study its biological effects.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 9-Oxononanoic acid (e.g., 10-100 mM) in a suitable organic solvent like DMSO or ethanol. Store the stock solution at -20°C or -80°C.

-

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Preparation of Working Solution: On the day of the experiment, dilute the stock solution of 9-ONA into the cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent but without 9-ONA) should always be included.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of 9-ONA or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as viability assays (e.g., MTT, LDH), gene expression analysis (e.g., qPCR, Western blot), or functional assays (e.g., calcium imaging, cytokine measurement).

Conclusion

9-Oxononanoic acid is a biologically active molecule with significant implications in cellular signaling, particularly in the context of inflammation and pain. The technical information and protocols provided in this guide offer a foundation for researchers to explore the multifaceted roles of this compound. Further investigation into its mechanisms of action and its interactions with various cellular targets will continue to be a valuable area of research.

An In-depth Technical Guide on the Natural Occurrence of 9-Oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxononanoic acid (9-ONA), a nine-carbon aldehydic fatty acid, is a significant product of lipid peroxidation, arising from the oxidative cleavage of polyunsaturated fatty acids, primarily linoleic acid. This technical guide provides a comprehensive overview of the natural occurrence of 9-oxononanoic acid in various biological systems, its biosynthetic pathways, and its emerging physiological and pathological roles. Quantitative data on its concentration in human plasma under oxidative stress are presented, alongside detailed experimental protocols for its extraction, purification, and quantification. Furthermore, this guide elucidates the signaling pathways influenced by 9-oxononanoic acid, offering valuable insights for researchers in the fields of biochemistry, medicine, and drug development.

Introduction

9-Oxononanoic acid, also known as azelaaldehydic acid, is a short-chain fatty acid that has garnered increasing interest due to its involvement in a range of biological processes. As a secondary product of lipid peroxidation, its presence and concentration can serve as a biomarker for oxidative stress.[1][2] Recent studies have unveiled its role as a signaling molecule, influencing inflammatory pathways and lipid metabolism.[2][3][4] This guide aims to consolidate the current knowledge on the natural occurrence of 9-oxononanoic acid, providing a technical resource for its study and potential therapeutic applications.

Natural Occurrence and Biosynthesis

9-Oxononanoic acid is not a primary metabolite but is rather formed through the oxidative degradation of larger lipid molecules.

In Animals and Humans

In mammalian systems, 9-oxononanoic acid is predominantly generated through the non-enzymatic or enzymatic oxidation of linoleic acid, an abundant omega-6 fatty acid.[3][5] This process, known as lipid peroxidation, is a hallmark of oxidative stress and is implicated in the pathophysiology of numerous diseases.

Biosynthesis via Lipid Peroxidation: The formation of 9-oxononanoic acid from linoleic acid is a multi-step process initiated by the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group. This leads to the formation of a lipid radical, which reacts with molecular oxygen to form a peroxyl radical. Subsequent reactions yield a hydroperoxide, which can then undergo cleavage to produce various aldehydes and other truncated fatty acids, including 9-oxononanoic acid.[5]

In Plants

In the plant kingdom, 9-oxononanoic acid is a recognized oxylipin, a family of oxygenated fatty acids involved in various developmental processes and defense responses against pathogens and environmental stresses.[3] Its biosynthesis is primarily an enzymatic cascade.

Enzymatic Synthesis: The synthesis of 9-oxononanoic acid in plants is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of linoleic acid to form 9-hydroperoxyoctadecadienoic acid (9-HPODE).[4][6] Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves 9-HPODE to yield 9-oxononanoic acid and other volatile C9 compounds.[4][6] This pathway is a key component of the plant's defense signaling cascade.

Quantitative Data

The quantification of 9-oxononanoic acid in biological matrices is challenging due to its low endogenous concentrations and its reactive aldehyde group. However, studies have begun to report its levels, particularly in the context of oxidative stress.

| Biological Matrix | Condition | Concentration | Reference |

| Human Blood | In vitro lipid peroxidation (40 min exposure to atmosphere) | ~ 3 µM | [3] |

| Plant Tissues | Systemic Acquired Resistance (SAR) in Arabidopsis thaliana | Accumulation observed, specific concentrations not yet widely reported. | [2] |

Note: Quantitative data for 9-oxononanoic acid in plant tissues under specific stress conditions are still emerging in the scientific literature.

Physiological and Pathological Roles

9-Oxononanoic acid is increasingly recognized as a bioactive molecule with diverse effects on cellular function.

Pro-inflammatory and Pro-thrombotic Effects

In human blood, 9-oxononanoic acid has been shown to induce the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2][3] This leads to the release of arachidonic acid and the subsequent production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[2][3] These findings suggest a role for 9-oxononanoic acid in the pathogenesis of cardiovascular diseases.

Regulation of Lipid Metabolism

Studies in animal models have demonstrated that oral administration of 9-oxononanoic acid can modulate hepatic lipid metabolism. It has been shown to decrease de novo fatty acid synthesis by inhibiting the enzyme acetyl-CoA carboxylase.[4]

Plant Defense Signaling

In plants, 9-oxononanoic acid acts as a signaling molecule in systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense response to pathogen attack.[2] It is a precursor to azelaic acid, another key signaling molecule in plant immunity.[2]

Experimental Protocols

Accurate and reliable quantification of 9-oxononanoic acid is crucial for understanding its biological roles. The following protocols provide a framework for its extraction and analysis from biological samples.

Extraction of 9-Oxononanoic Acid from Human Plasma

This protocol is adapted from methodologies for the extraction of fatty acids from plasma for GC-MS analysis.[7][8][9][10]

Materials:

-

Human plasma

-

Internal Standard (e.g., deuterated 9-oxononanoic acid or a C17 fatty acid)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.9% NaCl solution (ice-cold)

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of ice-cold 0.9% NaCl solution.

-

Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) using a Pasteur pipette and transfer it to a clean tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

The dried residue is now ready for derivatization.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to its polarity and the presence of a carboxylic acid and an aldehyde group, 9-oxononanoic acid requires derivatization to improve its volatility and chromatographic behavior for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is recommended.[1][11][12][13]

Materials:

-

Dried lipid extract

-

Pyridine

-

Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Methoximation of the aldehyde group:

-

Dissolve the dried lipid extract in 50 µL of pyridine.

-

Add 50 µL of methoxyamine hydrochloride solution.

-

Incubate at 60°C for 60 minutes.

-

-

Silylation of the carboxylic acid group:

-

To the cooled reaction mixture, add 100 µL of BSTFA with 1% TMCS.

-

Incubate at 60°C for 60 minutes.

-

-

After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester analysis (e.g., DB-5ms, HP-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/minute to 280°C

-

Hold at 280°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Quantification: Quantification is achieved by selected ion monitoring (SIM) of characteristic ions of the derivatized 9-oxononanoic acid and the internal standard. A calibration curve is generated using a series of standard solutions of 9-oxononanoic acid subjected to the same extraction and derivatization procedure.

Signaling Pathways and Experimental Workflows

9-Oxononanoic Acid-Induced Pro-inflammatory Signaling

The following diagram illustrates the proposed signaling pathway by which 9-oxononanoic acid promotes a pro-inflammatory and pro-thrombotic state in human blood.

Figure 1: Signaling pathway of 9-oxononanoic acid in human blood.

Experimental Workflow for Quantification of 9-Oxononanoic Acid

The diagram below outlines the key steps in the experimental workflow for the quantification of 9-oxononanoic acid from biological samples.

Figure 2: Experimental workflow for 9-ONA quantification.

Biosynthesis of 9-Oxononanoic Acid in Plants

This diagram illustrates the enzymatic cascade for the synthesis of 9-oxononanoic acid in plants as part of the oxylipin pathway.

Figure 3: Biosynthesis of 9-oxononanoic acid in plants.

Conclusion

9-Oxononanoic acid is a naturally occurring bioactive lipid with significant roles in both mammalian and plant biology. As a product of lipid peroxidation, it is a valuable biomarker of oxidative stress. Its ability to modulate key signaling pathways involved in inflammation, thrombosis, and plant defense highlights its potential as a therapeutic target and an important area for future research. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 9-oxononanoic acid, which will be essential for further elucidating its complex biological functions. Further investigation into its endogenous concentrations in various tissues and under different physiological and pathological conditions is warranted to fully understand its significance in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. New molecules in plant defence against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Carbon Monoxide as a Signaling Molecule in Plants [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Wounding Triggers Wax Biosynthesis in Arabidopsis Leaves in an Abscisic Acid–Dependent and Jasmonoyl-Isoleucine-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycoalkaloid Concentration in Potato Tubers Related to Storage and Consumer Offering [ouci.dntb.gov.ua]

- 13. Analysis of oxidative signalling induced by ozone in Arabidopsis thaliana [pubmed.ncbi.nlm.nih.gov]

9-Oxononanoic Acid: A Key Mediator in Lipid Peroxidation and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxononanoic acid (9-ONA) is a stable, medium-chain oxo-fatty acid generated from the peroxidation of linoleic acid, a highly abundant polyunsaturated fatty acid in human plasma.[1][2] As a product of oxidative stress, 9-ONA has emerged as a significant bioactive molecule, playing a crucial role in various physiological and pathological processes. This technical guide provides a comprehensive overview of 9-ONA, detailing its formation, chemical properties, and biological activities, with a particular focus on its role in cellular signaling. This document summarizes key quantitative data, provides detailed experimental protocols for its analysis, and visualizes its primary signaling pathway, offering a valuable resource for researchers in lipid biochemistry, oxidative stress, and drug development.

Introduction

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and is implicated in a wide range of diseases, including atherosclerosis, neurodegenerative disorders, and cancer.[1] This process generates a plethora of reactive aldehydes and other lipid-derived products. Among these, 9-oxononanoic acid (9-ONA) has been identified as a major and relatively stable product of the peroxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the sn-2 position of phospholipids (B1166683) in human plasma.[1][2] Unlike highly reactive α,β-unsaturated aldehydes, the stability of 9-ONA allows it to accumulate in biological systems and exert distinct signaling functions.[1] Emerging evidence indicates that 9-ONA is not merely a marker of oxidative damage but an active participant in cellular signaling cascades, notably in the regulation of eicosanoid production and platelet aggregation.[1][3] This guide will delve into the core aspects of 9-ONA as a lipid peroxidation product, providing the necessary technical details for its study and potential therapeutic targeting.

Formation and Chemical Properties of 9-Oxononanoic Acid

9-ONA is primarily formed through the oxidative cleavage of linoleic acid. This process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from the C-11 position of linoleic acid, leading to the formation of a 9-hydroperoxide. Subsequent decomposition of this hydroperoxide yields 9-ONA.[1]

Chemical Properties

The key chemical and physical properties of 9-oxononanoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [3] |

| CAS Number | 2553-17-5 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 70 °C | [3] |

| Boiling Point | 181-182 °C at 15 Torr | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [3] |

| Synonyms | Azelaaldehydic acid, 9-Ketononanoic acid | [3] |

Biological Activities and Signaling Pathways

9-ONA exhibits a range of biological activities, primarily centered on its ability to modulate cellular signaling pathways related to inflammation and thrombosis.

Activation of the Arachidonate (B1239269) Cascade

A pivotal function of 9-ONA is its ability to stimulate the activity of phospholipase A₂ (PLA₂), a key enzyme that initiates the arachidonate cascade.[1][3] PLA₂ hydrolyzes membrane phospholipids to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane (B8750289) A₂ (TxA₂).[1]

Induction of Platelet Aggregation

The 9-ONA-induced production of TxA₂ has significant downstream effects, most notably the induction of platelet aggregation.[1][3] TxA₂ is a potent agonist of platelet aggregation and a vasoconstrictor, playing a critical role in hemostasis and thrombosis.[1][4] Studies have shown that the addition of 9-ONA to human blood leads to a dose-dependent increase in platelet aggregation.[1] This suggests that under conditions of oxidative stress where 9-ONA is formed, it can contribute to a prothrombotic state.

Effects on Lipid Metabolism

In addition to its role in the arachidonate cascade, 9-ONA has been shown to influence hepatic lipid metabolism. Oral administration of 9-ONA in rats led to a significant reduction in de novo fatty acid synthesis.[5] This effect is attributed to the inhibition of acetyl-CoA carboxylase, a rate-limiting enzyme in fatty acid biosynthesis, by the accumulation of long-chain acyl-CoA.[5]

Signaling Pathway of 9-Oxononanoic Acid

The primary signaling pathway initiated by 9-ONA is depicted in the diagram below.

Quantitative Data

While there is a notable absence of published data on the endogenous concentrations of 9-oxononanoic acid in various human tissues and plasma under normal physiological conditions, some quantitative data from in vitro and pathological studies are available.[4] This highlights a critical area for future research to establish the physiological and pathological concentration ranges of this important metabolite.

| Analyte | Matrix/Condition | Concentration | Reference(s) |

| 9-Oxononanoic Acid | Human blood exposed to atmosphere (40 min at 37°C) | ~3 µM | [1] |

| 9-Oxononanoyl Cholesterol | Advanced human atherosclerotic plaques | Mean of 29 µmol per mol cholesterol | [4] |

Experimental Protocols

The analysis of 9-ONA in biological samples typically requires sensitive and specific analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Quantification of 9-Oxononanoic Acid in Biological Samples by GC-MS

This protocol outlines a general framework for the analysis of 9-ONA using GC-MS, which often requires derivatization to increase its volatility.

1. Sample Preparation (Plasma or Tissue Homogenate):

-

Lipid Extraction: To 100 µL of plasma or tissue homogenate, add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution, vortex again, and centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Collection of Organic Layer: Carefully collect the lower organic layer containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization (Two-Step Methoximation and Silylation):

-

Methoximation: To the dried lipid extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Vortex to dissolve and incubate at 60°C for 60 minutes. This step derivatizes the keto group.

-

Silylation: Cool the sample to room temperature. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.

3. GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: An initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor characteristic ions of the derivatized 9-ONA.

-

4. Data Analysis:

-

Quantify the concentration of 9-ONA by comparing the peak area to that of a stable isotope-labeled internal standard and constructing a standard curve.

Workflow for GC-MS Analysis of 9-Oxononanoic Acid

Protocol 2: Quantification of 9-Oxononanoic Acid in Biological Samples by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 9-ONA, often without the need for derivatization.

1. Sample Preparation (Plasma or Tissue Homogenate):

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled 9-ONA).

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for 9-ONA and its internal standard. The exact m/z transitions should be optimized by direct infusion of a 9-ONA standard.

-

3. Data Analysis:

-

Quantify the concentration of 9-ONA by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Conclusion

9-Oxononanoic acid is a significant and stable product of linoleic acid peroxidation that acts as a key signaling molecule, particularly in the context of oxidative stress. Its ability to activate the arachidonate cascade and induce platelet aggregation positions it as a potentially important player in the pathophysiology of thrombotic and inflammatory diseases such as atherosclerosis. While robust analytical methods for its detection and quantification exist, a notable gap in the literature is the lack of comprehensive data on its endogenous concentrations in various human tissues and fluids. Future research focused on establishing these physiological and pathological ranges will be crucial for fully elucidating the role of 9-ONA as a biomarker and a potential therapeutic target in human disease. This technical guide provides a foundational resource for researchers to further explore the multifaceted role of this intriguing lipid peroxidation product.

References

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of 9-Oxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Oxononanoic acid (9-ONA) is a naturally occurring, medium-chain oxo-fatty acid that has garnered significant attention in the scientific community for its diverse biological activities. As a product of lipid peroxidation, particularly from the autoxidation of linoleic acid, 9-ONA is implicated in a range of physiological and pathological processes.[1][2] This technical guide provides an in-depth overview of the core biological significance of 9-ONA, with a focus on its role in cellular signaling, metabolic regulation, and potential as a therapeutic target. The document summarizes key quantitative data, details experimental methodologies for its study, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

9-Oxononanoic acid, also known as azelaaldehydic acid, is an aldehydic acid and an omega-oxo fatty acid.[2] Its endogenous production is linked to oxidative stress, a condition implicated in numerous diseases, including cardiovascular and neurodegenerative disorders.[1] The biological relevance of 9-ONA stems from its ability to modulate key enzymatic activities and signaling cascades, thereby influencing cellular function. This guide will explore the multifaceted roles of 9-ONA, providing a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Core Biological Functions and Signaling Pathways

The primary biological functions of 9-ONA revolve around its impact on platelet aggregation, hepatic lipid metabolism, and potential interactions with nuclear receptors.

Induction of Platelet Aggregation via the Arachidonate (B1239269) Cascade

A pivotal role of 9-ONA is its ability to stimulate platelet aggregation.[1][2] This occurs through the activation of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[1][2][3][4]

Signaling Pathway:

-

Initiation by Oxidative Stress: Reactive oxygen species (ROS) trigger the peroxidation of polyunsaturated fatty acids like linoleic acid, leading to the formation of 9-ONA.[1]

-

Activation of PLA2: 9-ONA directly stimulates the activity of phospholipase A2 (PLA2).[1][2][3][4]

-

Arachidonic Acid Release: Activated PLA2 hydrolyzes membrane phospholipids, releasing arachidonic acid.

-

Thromboxane (B8750289) A2 Synthesis: Arachidonic acid is then converted to thromboxane A2 (TxA2), a potent platelet agonist, via the cyclooxygenase (COX) pathway.[1]

-

Platelet Aggregation: TxA2 binds to its receptors on platelets, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[1][2]

Regulation of Hepatic Lipid Metabolism

9-ONA plays a significant role in modulating lipid metabolism in the liver. Orally administered 9-ONA has been shown to decrease de novo fatty acid synthesis and increase fatty acid oxidation.[5] This is primarily achieved through the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, and the activation of carnitine palmitoyltransferase (CPT), which is crucial for the transport of fatty acids into the mitochondria for beta-oxidation.

Metabolic Pathway:

Potential Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

As a fatty acid, 9-ONA is a potential ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose homeostasis.[6][7][8] While direct binding and activation of specific PPAR isoforms by 9-ONA require further investigation, its effects on fatty acid oxidation are consistent with the known functions of PPARα agonists.[9][10] Activation of PPARs can lead to the transcriptional regulation of genes involved in lipid metabolism, inflammation, and other cellular processes.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological effects of 9-Oxononanoic Acid.

| Parameter | Effect of 9-ONA | Concentration | System | Reference |

| Phospholipase A2 (PLA2) Activity | Revival of activity under nitrogen | 3 µM | Human Blood | [1] |

| Revival of activity under nitrogen | 9 µM | Human Blood | [1] | |

| Thromboxane B2 (TxB2) Production | Revival of production under nitrogen | 3 µM | Human Blood | [1] |

| Revival of production under nitrogen | 9 µM | Human Blood | [1] | |

| Platelet Aggregation | Similar activity to 1 µM/L arachidonic acid | 3 µM/L | Human Blood | [1] |

Table 1: Effects of 9-Oxononanoic Acid on Platelet Aggregation Pathway

| Enzyme | Effect of 9-ONA | Dosage | System | Reference |

| Acetyl-CoA Carboxylase (ACC) | 60% decrease in activity | 100 mg (oral administration) | Rat Liver | [5] |

| Carnitine Palmitoyltransferase (CPT) | 35% increase in activity | 100 mg (oral administration) | Rat Liver | [5] |

Table 2: Effects of 9-Oxononanoic Acid on Hepatic Lipid Metabolism Enzymes

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Phospholipase A2 (PLA2) Activity

Principle: This colorimetric assay measures the hydrolysis of a substrate, diheptanoyl thio-phosphorylcholine, by PLA2, which results in a product that can be detected spectrophotometrically.

Procedure:

-

Sample Preparation: Fresh human blood is collected and centrifuged to obtain serum.

-

Reaction Mixture: A commercial PLA2 assay kit (e.g., Cayman Chemical) is used. The reaction is initiated by adding the diheptanoyl thio-phosphorylcholine substrate to the serum sample.

-

Incubation: The reaction mixture is incubated at 37°C for 60 minutes.

-

Measurement: The change in absorbance is measured at 405 nm using a spectrophotometer.

-

Calculation: The enzymatic activity is calculated based on the manufacturer's formula and expressed as µM/min/ml.[1]

Measurement of Platelet Aggregation

Principle: Platelet aggregation is measured by monitoring the change in light transmittance through a platelet-rich plasma (PRP) suspension upon the addition of an agonist.

Procedure:

-

PRP Preparation: Human blood is collected in 3.2% tri-sodium citrate (B86180) and centrifuged at 200 × g for 15 minutes to obtain platelet-rich plasma (PRP). Platelet count is confirmed to be within the normal range.

-

Assay Setup: 100 µl of PRP is placed in a 96-well plate.

-

Agonist Addition: Various concentrations of 9-ONA or a known platelet agonist (e.g., 1 µM/L arachidonic acid) are added to the wells.

-

Measurement: The plate is vigorously shaken at 37°C in a microplate reader. The change in absorbance at 595 nm is monitored every 15 seconds for 15 minutes.[1]

-

Data Analysis: The rate and extent of platelet aggregation are determined from the change in absorbance over time.

Assay of Acetyl-CoA Carboxylase (ACC) Activity

Principle: A common method involves a coupled enzyme assay where the product of the ACC reaction, malonyl-CoA, is used in a subsequent reaction that can be monitored spectrophotometrically.

General Procedure:

-

Enzyme Source: Liver homogenates or purified ACC enzyme can be used.

-

Reaction Mixture: The assay mixture typically contains acetyl-CoA, ATP, and bicarbonate.

-

Inhibitor Addition: 9-ONA would be added at various concentrations to determine its inhibitory effect.

-

Coupled Reaction: The formation of malonyl-CoA is coupled to the oxidation of NADPH by malonyl-CoA reductase, which can be monitored by the decrease in absorbance at 340 nm.[11][12]

-

Data Analysis: The rate of NADPH oxidation is proportional to the ACC activity. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the 9-ONA concentration.

Experimental Workflows

The following diagram illustrates a typical workflow for investigating the biological effects of 9-ONA.

Conclusion and Future Directions

9-Oxononanoic acid is a biologically active lipid peroxidation product with significant implications for cardiovascular health and hepatic metabolism. Its ability to induce platelet aggregation through the activation of the arachidonate cascade highlights its potential role in thrombotic events. Furthermore, its regulation of key enzymes in lipid metabolism suggests a broader role in metabolic homeostasis.

Future research should focus on several key areas:

-

Elucidating the direct interaction with PPARs: Determining the binding affinity and activation potential of 9-ONA for different PPAR isoforms is crucial for understanding its full spectrum of biological activity.

-

Defining precise inhibitory/activatory concentrations: Establishing IC50 and EC50 values for its effects on key enzymes will provide a more quantitative understanding of its potency.

-

Investigating therapeutic potential: The dual role of 9-ONA in platelet aggregation and lipid metabolism presents a complex profile. Further studies are needed to explore whether targeting the 9-ONA pathway could be a viable therapeutic strategy for cardiovascular or metabolic diseases.

-

Exploring other signaling pathways: Investigating potential interactions of 9-ONA with other signaling pathways beyond the arachidonate cascade will provide a more complete picture of its cellular effects.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the core biological significance of 9-Oxononanoic acid and to guide future investigations into this intriguing molecule.

References

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Synthesis of 9-Oxononanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid (9-ONA) is a nine-carbon aldehydic acid that has garnered significant scientific interest due to its roles in various physiological and pathological processes. Endogenously, it is a product of lipid peroxidation and can also be synthesized through specific enzymatic pathways. This technical guide provides an in-depth overview of the core aspects of 9-ONA's endogenous synthesis, its signaling roles, and detailed experimental protocols for its study.

Biosynthesis of 9-Oxononanoic Acid

The endogenous synthesis of 9-ONA primarily occurs through two distinct pathways, originating from the unsaturated fatty acids, linoleic acid and oleic acid.

Pathway from Linoleic Acid

This pathway involves the enzymatic conversion of linoleic acid, a common polyunsaturated fatty acid, through a two-step process.

-

Oxygenation by 9S-Lipoxygenase (9-LOX): 9-LOX catalyzes the insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).

-

Cleavage by 9/13-Hydroperoxide Lyase (HPL): The unstable intermediate, 9S-HPODE, is then cleaved by HPL to yield 9-oxononanoic acid and a C9 volatile compound.[1][2]

A biotechnological approach using this pathway has reported a yield of up to 73% for 9-ONA synthesis.[3]

Pathway from Oleic Acid

A multi-enzyme cascade can convert oleic acid, a monounsaturated fatty acid, into 9-ONA. This pathway involves a series of oxidation and hydrolysis steps.[3][4]

-

Hydration: Oleic acid is first hydrated to 10-hydroxyoctadecanoic acid.

-

Oxidation: A long-chain secondary alcohol dehydrogenase oxidizes the hydroxyl group to a ketone.

-

Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase introduces an oxygen atom adjacent to the carbonyl group, forming an ester.

-

Hydrolysis: A lipase (B570770) or esterase hydrolyzes the ester, yielding 9-hydroxynonanoic acid.

-

Final Oxidation: An alcohol dehydrogenase oxidizes 9-hydroxynonanoic acid to 9-oxononanoic acid.

Signaling Pathways of 9-Oxononanoic Acid

9-ONA is not merely a metabolic byproduct but also an active signaling molecule, most notably as an initiator of the arachidonate (B1239269) cascade.

Activation of Phospholipase A2 (PLA2)

9-ONA has been shown to stimulate the activity of phospholipase A2 (PLA2).[5][6] PLA2 is a key enzyme that hydrolyzes phospholipids, releasing arachidonic acid from the cell membrane.

The Arachidonate Cascade and Thromboxane (B8750289) A2 (TxA2) Production

The release of arachidonic acid initiates the arachidonate cascade. Arachidonic acid is converted by cyclooxygenase (COX) enzymes to prostaglandin (B15479496) H2, which is then metabolized by thromboxane synthase to produce thromboxane A2 (TxA2).[5][7] TxA2 is a potent vasoconstrictor and a powerful activator of platelet aggregation.[8][9] The activation of this pathway by 9-ONA implicates it in processes such as thrombosis and inflammation.

Quantitative Data

The following tables summarize the available quantitative data related to the synthesis and activity of 9-oxononanoic acid.

| Parameter | Value | Reference |

| Enzymatic Synthesis | ||

| 9-ONA Yield from Linoleic Acid | 73% | [3] |

| Biological Activity | ||

| 9-ONA concentration to stimulate PLA2 activity | 3 µM and 9 µM | [5][6] |

| Increase in TxB2 production with 3 µM 9-ONA | From 61 ± 18 ng/L to 822 ± 38 ng/L | [5][6] |

| Increase in TxB2 production with 9 µM 9-ONA | From 61 ± 18 ng/L to 967 ± 72 ng/L | [5][6] |

| Enzyme Kinetics | ||

| CsLOX1 (a 9/13-lipoxygenase) | ||

| Km for Linoleic Acid | 141.12 µM | [10] |

| Vmax for Linoleic Acid | 26.72 s⁻¹ µM⁻¹ | [10] |

| Km for Linolenic Acid | 32.89 µM | [10] |

| Vmax for Linolenic Acid | 38.55 s⁻¹ µM⁻¹ | [10] |

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

This protocol is adapted from a method that has been shown to achieve high yields.[3][6]

Materials:

-

Linoleic acid

-

9S-Lipoxygenase (e.g., from Solanum tuberosum)

-

9/13-Hydroperoxide lyase (e.g., from Cucumis melo)

-

Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH can be optimized for each enzyme, typically around 6.5-7.5 for LOX and slightly acidic for HPL)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Stirring plate and stir bar

-

pH meter

Procedure:

-

Step 1: Lipoxygenase Reaction a. Prepare a solution of linoleic acid in the reaction buffer. Ensure adequate mixing to disperse the substrate. b. Add 9S-lipoxygenase to the reaction mixture. c. Incubate at an optimal temperature (e.g., 25°C) with constant stirring and aeration to provide sufficient oxygen. d. Monitor the formation of the 9S-HPODE intermediate using an appropriate method, such as HPLC.

-

Step 2: Hydroperoxide Lyase Reaction a. Once the lipoxygenase reaction is complete, adjust the pH of the reaction mixture to the optimum for hydroperoxide lyase (e.g., pH 6.0-6.5). b. Add 9/13-hydroperoxide lyase to the reaction mixture. c. Incubate for a short duration (the HPL reaction is typically fast). d. Stop the reaction by acidifying the mixture (e.g., with 1 M HCl).

-

Extraction and Purification a. Extract the 9-oxononanoic acid from the reaction mixture using an organic solvent. b. The organic phase can be dried and the product purified using techniques like silica (B1680970) gel chromatography.

Protocol 2: General Procedure for Extraction and Quantification of 9-Oxononanoic Acid from Biological Samples (e.g., Plasma)

This protocol provides a general workflow for the analysis of 9-ONA. Optimization for specific sample types and instrumentation is recommended.

Materials:

-

Biological sample (e.g., plasma)

-

Internal standard (e.g., a deuterated analog of 9-ONA)

-

Protein precipitation solvent (e.g., ice-cold acetonitrile)

-

Extraction solvent (e.g., ethyl acetate (B1210297) or diethyl ether)

-

Derivatization agent (for GC-MS analysis, e.g., PFBBr or BSTFA)

-

HPLC or GC-MS system

Procedure:

-

Sample Preparation a. To a known volume of the biological sample, add the internal standard. b. Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the proteins. c. Collect the supernatant.

-

Extraction a. Perform a liquid-liquid extraction of the supernatant using an appropriate organic solvent. b. Separate the organic phase and evaporate it to dryness under a stream of nitrogen.

-

Derivatization (for GC-MS) a. Reconstitute the dried extract in a suitable solvent and add the derivatization agent. b. Incubate at the recommended temperature and time to ensure complete derivatization.

-

Analysis a. HPLC-MS/MS: Reconstitute the dried extract in a mobile phase-compatible solvent and inject it into the HPLC-MS/MS system. Use a suitable C18 column for separation. b. GC-MS: Inject the derivatized sample into the GC-MS system. Use a capillary column appropriate for fatty acid analysis.

-

Quantification a. Create a calibration curve using known concentrations of a 9-ONA standard. b. Quantify the amount of 9-ONA in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Visualizations

Biosynthetic Pathways of 9-Oxononanoic Acid

Caption: Overview of the two primary enzymatic pathways for the endogenous synthesis of 9-oxononanoic acid.

Signaling Pathway of 9-Oxononanoic Acid

Caption: The signaling pathway initiated by 9-ONA, leading to platelet aggregation and vasoconstriction.

Experimental Workflow for 9-ONA Analysis

Caption: A generalized workflow for the extraction and quantification of 9-oxononanoic acid from biological samples.

References

- 1. researchgate.net [researchgate.net]

- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. uh-ir.tdl.org [uh-ir.tdl.org]

- 8. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 9. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Differential expression pattern of an acidic 9/13-lipoxygenase in flower opening and senescence and in leaf response to phloem feeders in the tea plant - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the 9-Oxononanoic Acid Metabolic Pathway

This technical guide provides a comprehensive overview of the metabolic pathway of 9-oxononanoic acid (9-ONA), a significant bioactive lipid derived from the oxidation of polyunsaturated fatty acids. This document details its biosynthesis, downstream metabolic fate, and its crucial role in cellular signaling. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and development.

Introduction to 9-Oxononanoic Acid

9-Oxononanoic acid, also known as azelaaldehydic acid, is a nine-carbon ω-oxo fatty acid. It is primarily recognized as a major, relatively stable product of lipid peroxidation, particularly from the autoxidation of linoleic acid.[1][2][3][4][5] Its structure, featuring both a terminal carboxylic acid and an aldehyde group, imparts significant biological reactivity.[6] Emerging research has identified 9-ONA not merely as a marker of oxidative stress but as an active signaling molecule with physiological and pathological implications, particularly in lipid metabolism and inflammatory pathways.[2][7][8]

The Metabolic Lifecycle of 9-Oxononanoic Acid

The metabolic pathway of 9-ONA encompasses its formation from precursor fatty acids and its subsequent conversion into other bioactive molecules.

Biosynthesis of 9-Oxononanoic Acid

There are two primary routes for the biosynthesis of 9-ONA:

2.1.1. From Linoleic Acid via Lipid Peroxidation: The most prominent formation pathway begins with linoleic acid, the most abundant polyunsaturated fatty acid in human plasma membrane phospholipids.[1][2] This pathway can be initiated by reactive oxygen species (ROS) or catalyzed enzymatically.[1][2]

-

Oxygenation: The cascade is initiated by a lipoxygenase (LOX), specifically a 9S-lipoxygenase, which catalyzes the insertion of molecular oxygen into linoleic acid.[9][10] This radical-mediated reaction forms the unstable intermediate, 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).[9][10]

-

Cleavage: The 9S-HPODE intermediate is then rapidly cleaved by a 9/13-hydroperoxide lyase (HPL).[9][10] This cleavage reaction yields 9-oxononanoic acid and other by-products known as green leaf volatiles.[9]

This bienzymatic, two-step process has been established as a viable biotechnological route for producing 9-ONA as a precursor for biopolymers.[9][10]

2.1.2. From Oleic Acid: An alternative biosynthetic route starts from the monounsaturated fatty acid, oleic acid. This multi-step enzymatic pathway is a key part of the biosynthesis of 9-aminononanoic acid, with 9-ONA as a critical intermediate.[7]

-

Hydration & Oxidation: Oleic acid is first hydrated and then oxidized to form 10-oxooctadecanoic acid.[7]

-

Baeyer-Villiger Oxidation & Hydrolysis: A monooxygenase and subsequent hydrolysis yield 9-hydroxynonanoic acid.[7]

-

Final Oxidation: The primary alcohol of 9-hydroxynonanoic acid is oxidized by an alcohol dehydrogenase to produce 9-oxononanoic acid.[7]

Downstream Metabolic Pathways

Once formed, 9-oxononanoic acid can be further metabolized:

-

Oxidation to Azelaic Acid: Endogenous redox enzymes, such as aldehyde dehydrogenases, can oxidize the terminal aldehyde group of 9-ONA to a carboxylic acid, forming azelaic acid (1,9-nonanedioic acid).[11][12][13] This dicarboxylic acid is a valuable monomer for the production of biopolyesters and polyamides.[13]

-

Transamination to 9-Aminononanoic Acid: An ω-transaminase can catalyze the transfer of an amino group to 9-ONA, converting it into 9-aminononanoic acid.[7] This omega-amino fatty acid is a monomer used in the synthesis of Nylon-9.[7]

Signaling Roles and Physiological Effects

9-ONA is an active signaling molecule that modulates key cellular processes, particularly those related to inflammation and lipid metabolism.

Induction of the Arachidonate (B1239269) Cascade

A primary signaling function of 9-ONA is the initiation of the arachidonate cascade, a critical pathway in inflammation and thrombosis.[1][2]

-

PLA₂ Activation: 9-ONA stimulates the activity of phospholipase A₂ (PLA₂), the key enzyme that initiates the cascade.[1][2][14]

-

Arachidonic Acid Release: Activated PLA₂ hydrolyzes membrane phospholipids, releasing arachidonic acid.[1][2]

-

Eicosanoid Production: The released arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids. A key product is Thromboxane (B8750289) A₂ (TxA₂), a potent mediator of platelet aggregation and vasoconstriction.[1][2][7] The stable metabolite of TxA₂, Thromboxane B₂ (TxB₂), is often measured as an indicator of this pathway's activation.[1][3][14]

-

Platelet Aggregation: By inducing TxA₂ production, 9-ONA dose-dependently promotes platelet aggregation, linking lipid peroxidation directly to atherothrombotic events.[1][2][14]

References

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. caymanchem.com [caymanchem.com]